1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol
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Overview
Description
1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol is a complex organic compound that features a bromopyrimidine moiety, a thiophene ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. One common method involves the bromination of pyrimidine to obtain 5-bromopyrimidine, followed by amination to introduce the amino group at the 2-position . The thiophene ring is then introduced through a coupling reaction, and the final step involves the addition of the propanol group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to a more reduced form.
Substitution: The bromine atom in the bromopyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes or enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: Shares the bromopyrimidine moiety but lacks the thiophene and propanol groups.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Contains a similar bromopyrimidine structure but with a piperidine ring instead of thiophene.
Uniqueness
1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol is unique due to its combination of a bromopyrimidine moiety, a thiophene ring, and a propanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-[(5-bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3OS/c1-12(17,4-9-2-3-18-7-9)8-16-11-14-5-10(13)6-15-11/h2-3,5-7,17H,4,8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOPXWLYKQIEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC2=NC=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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